molecular formula C20H23N2OS+ B11221912 1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11221912
M. Wt: 339.5 g/mol
InChI Key: SQUKBJZMXNIGLC-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that belongs to the class of imidazothiazinesThe presence of both nitrogen and sulfur atoms in the structure makes them interesting candidates for various pharmacological studies .

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3-chloro-1-(2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)propan-1-one in the presence of a catalytic amount of potassium iodide in refluxing ethanol can yield the desired imidazothiazine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

This compound has shown promise in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antibacterial, antifungal, and anticancer agent. The presence of both nitrogen and sulfur atoms in the structure allows it to interact with various biological targets, making it a versatile compound for drug discovery .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium include other imidazothiazine derivatives such as 2-nitroimidazo[2,1-b]thiazine and benzimidazo[2,1-b]thiazine. These compounds share similar structural features but may differ in their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C20H23N2OS+

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H23N2OS/c1-2-16-9-11-18(12-10-16)21-15-20(23,17-7-4-3-5-8-17)22-13-6-14-24-19(21)22/h3-5,7-12,23H,2,6,13-15H2,1H3/q+1

InChI Key

SQUKBJZMXNIGLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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